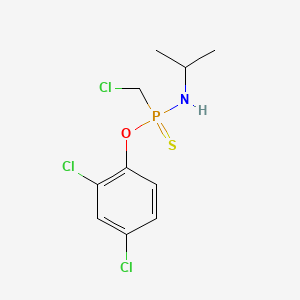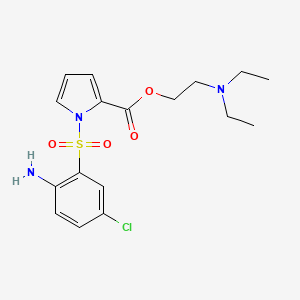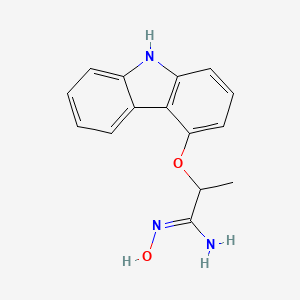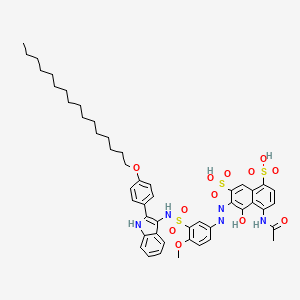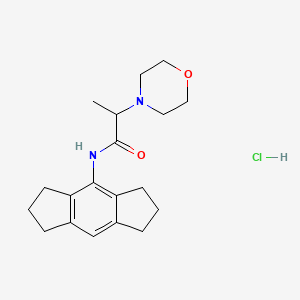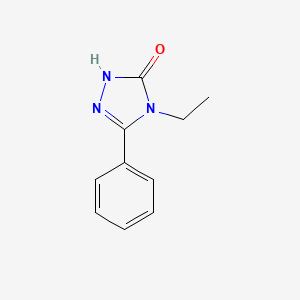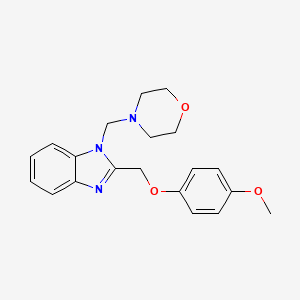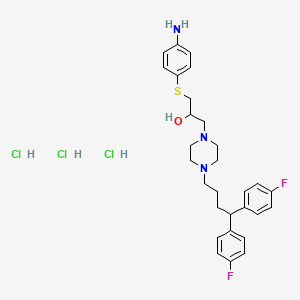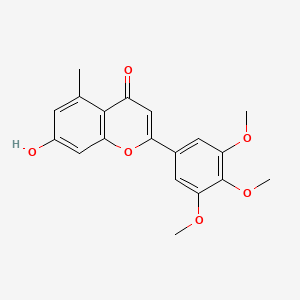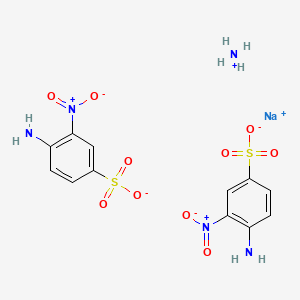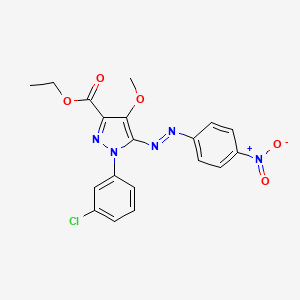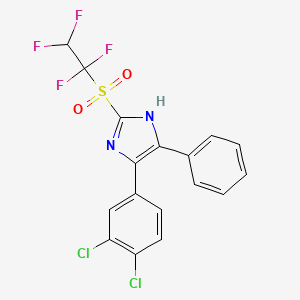
3.4-(3,4-Dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3.4-(3,4-Dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3.4-(3,4-Dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Introduction of the dichlorophenyl and phenyl groups: These groups can be introduced through substitution reactions using suitable halogenated precursors.
Attachment of the tetrafluoroethylsulfonyl group: This step may involve the reaction of the imidazole intermediate with tetrafluoroethylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3.4-(3,4-Dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogenated compounds, organometallic reagents, and strong acids or bases are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, aryl, or functional groups.
Scientific Research Applications
3
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.
Industry: It may find use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3.4-(3,4-Dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: The parent compound of the imidazole class, known for its antifungal properties.
Clotrimazole: An imidazole derivative used as an antifungal medication.
Ketoconazole: Another imidazole derivative with antifungal activity.
Uniqueness
3.4-(3,4-Dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole is unique due to the presence of the tetrafluoroethylsulfonyl group, which can impart distinct chemical and biological properties. This group may enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets.
Properties
CAS No. |
73919-14-9 |
|---|---|
Molecular Formula |
C17H10Cl2F4N2O2S |
Molecular Weight |
453.2 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole |
InChI |
InChI=1S/C17H10Cl2F4N2O2S/c18-11-7-6-10(8-12(11)19)14-13(9-4-2-1-3-5-9)24-16(25-14)28(26,27)17(22,23)15(20)21/h1-8,15H,(H,24,25) |
InChI Key |
NPLCWYRFONYLOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)S(=O)(=O)C(C(F)F)(F)F)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


